molecular formula C10H8FNO5 B13711583 Ethyl 2-(2-Fluoro-5-nitrophenyl)-2-oxoacetate

Ethyl 2-(2-Fluoro-5-nitrophenyl)-2-oxoacetate

Cat. No.: B13711583
M. Wt: 241.17 g/mol
InChI Key: HZAYYYMAHYPBBU-UHFFFAOYSA-N
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Description

Ethyl 2-(2-Fluoro-5-nitrophenyl)-2-oxoacetate is an organic compound with the molecular formula C10H8FNO5 It is a derivative of phenyl acetate, where the phenyl ring is substituted with a fluoro and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-Fluoro-5-nitrophenyl)-2-oxoacetate typically involves the esterification of 2-(2-Fluoro-5-nitrophenyl)-2-oxoacetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-Fluoro-5-nitrophenyl)-2-oxoacetate undergoes several types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous base or acid.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed

    Reduction: Ethyl 2-(2-Amino-5-nitrophenyl)-2-oxoacetate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 2-(2-Fluoro-5-nitrophenyl)-2-oxoacetic acid.

Scientific Research Applications

Ethyl 2-(2-Fluoro-5-nitrophenyl)-2-oxoacetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-Fluoro-5-nitrophenyl)-2-oxoacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and nitro substituents on the phenyl ring can influence the compound’s binding affinity and specificity, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(2-Fluoro-5-nitrophenyl)-2-oxoacetate is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Its combination of a fluoro and nitro group makes it a valuable intermediate in the synthesis of various functionalized compounds.

Properties

Molecular Formula

C10H8FNO5

Molecular Weight

241.17 g/mol

IUPAC Name

ethyl 2-(2-fluoro-5-nitrophenyl)-2-oxoacetate

InChI

InChI=1S/C10H8FNO5/c1-2-17-10(14)9(13)7-5-6(12(15)16)3-4-8(7)11/h3-5H,2H2,1H3

InChI Key

HZAYYYMAHYPBBU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)C1=C(C=CC(=C1)[N+](=O)[O-])F

Origin of Product

United States

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